

An In-depth Technical Guide to 4-Chloro-N,N-dimethylbenzamide

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 4-Chloro-N,N-dimethylbenzamide

Cat. No.: B085207

[Get Quote](#)

Abstract

This technical guide provides a comprehensive overview of **4-Chloro-N,N-dimethylbenzamide**, a halogenated aromatic amide of significant interest in synthetic organic chemistry. The document delineates its chemical identity, physicochemical properties, and detailed synthesis protocols, emphasizing the mechanistic rationale behind the synthetic strategy. Furthermore, it covers in-depth analytical and spectroscopic characterization, reactivity, potential applications, and essential safety protocols. This guide is structured to serve as a practical, in-depth resource for professionals engaged in chemical research and development, providing both foundational knowledge and actionable experimental details.

Chemical Identity and Nomenclature

4-Chloro-N,N-dimethylbenzamide is a fine chemical intermediate. Its structure features a benzene ring substituted with a chlorine atom at the para (4-position) and an N,N-dimethylcarboxamide group.

- IUPAC Name: **4-chloro-N,N-dimethylbenzamide**[\[1\]](#)
- Synonyms: N,N-Dimethyl-4-chlorobenzamide, p-Chloro-N,N-dimethylbenzamide[\[1\]](#)[\[2\]](#)
- CAS Number: 14062-80-7[\[1\]](#)[\[2\]](#)
- Molecular Formula: C₉H₁₀ClNO[\[1\]](#)[\[2\]](#)

- Molecular Weight: 183.63 g/mol [1]
- InChIKey: FARSXMMESQDZMY-UHFFFAOYSA-N[1][3]
- Canonical SMILES: CN(C)C(=O)C1=CC=C(C=C1)Cl[1]

Physicochemical Properties

The physical and chemical properties of a compound are critical for designing experimental conditions, including solvent selection, purification methods, and storage. The properties of **4-Chloro-N,N-dimethylbenzamide** are summarized below.

Property	Value	Source
Appearance	White to off-white solid/powder	General chemical knowledge
Melting Point	57-59 °C	[2]
Boiling Point	128-130 °C at 1.2 Torr	[4]
Density	1.172 g/cm ³ (predicted)	[4]
Solubility	Soluble in organic solvents like dichloromethane, ethyl acetate, and acetone.[5][6]	Inferred from synthesis protocols
pKa (Predicted)	-1.42 ± 0.70	[4]

Synthesis and Mechanistic Rationale

The most direct and widely employed method for synthesizing **4-Chloro-N,N-dimethylbenzamide** is the Schotten-Baumann reaction. This involves the nucleophilic acyl substitution of a reactive carboxylic acid derivative, typically 4-chlorobenzoyl chloride, with a secondary amine, dimethylamine.[7]

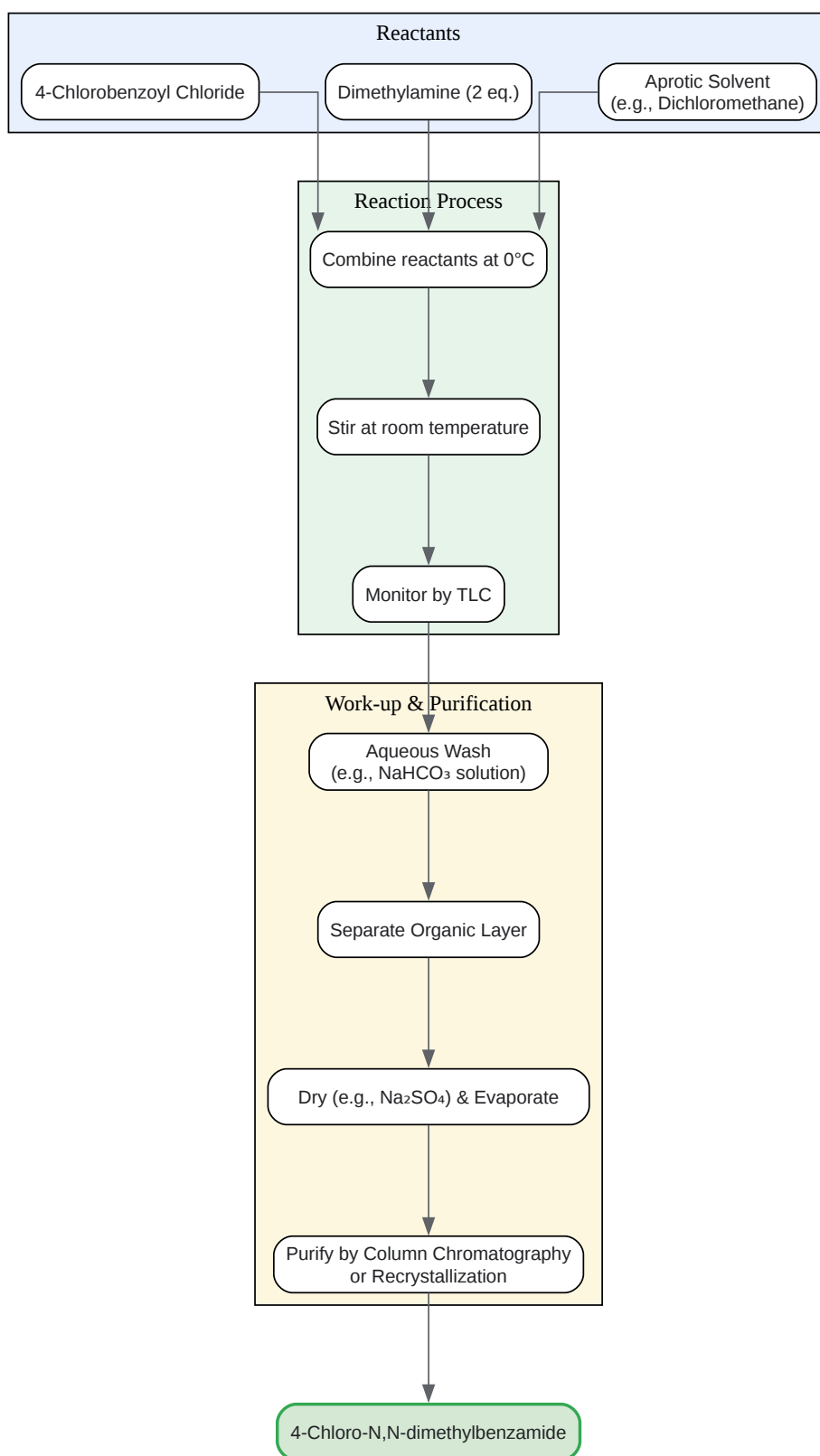
Reaction Mechanism: Nucleophilic Acyl Substitution

The synthesis is a classic example of a nucleophilic addition-elimination reaction at the carbonyl carbon.[5][8][9]

- **Nucleophilic Attack:** The lone pair of electrons on the nitrogen atom of dimethylamine acts as a nucleophile, attacking the highly electrophilic carbonyl carbon of 4-chlorobenzoyl chloride. This forms a transient tetrahedral intermediate.^{[5][9]}
- **Elimination of Leaving Group:** The tetrahedral intermediate is unstable. The carbon-oxygen double bond reforms, leading to the expulsion of the chloride ion, which is an excellent leaving group.^{[5][8]}
- **Deprotonation:** The resulting protonated amide is then deprotonated by a base present in the reaction mixture (such as excess dimethylamine or an added tertiary amine like triethylamine) to yield the final, neutral N,N-disubstituted amide product and an ammonium salt byproduct.^{[8][9]}

Causality Note: The use of an acyl chloride is crucial as it is significantly more reactive than the parent carboxylic acid. The carbonyl carbon is rendered highly electrophilic by the strong electron-withdrawing effects of both the oxygen and chlorine atoms. An external base is required to neutralize the HCl generated during the reaction, preventing it from protonating the starting amine and rendering it non-nucleophilic.^{[5][8]}

Synthesis Workflow Diagram



[Click to download full resolution via product page](#)

Caption: General workflow for the synthesis of **4-Chloro-N,N-dimethylbenzamide**.

Detailed Experimental Protocol

This protocol is a representative example and should be adapted and optimized based on laboratory conditions and scale.

- **Preparation:** To a round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen), add 4-chlorobenzoyl chloride (1.0 eq.) dissolved in a suitable anhydrous aprotic solvent (e.g., dichloromethane, THF).^[7] Cool the solution to 0°C in an ice bath.
- **Amine Addition:** Slowly add a solution of dimethylamine (e.g., 2.0 eq., as a solution in THF or bubbled as a gas) to the stirred acyl chloride solution. Note: An alternative is to use dimethylamine hydrochloride (1.1 eq.) with a non-nucleophilic base like triethylamine (1.2 eq.).
- **Reaction:** Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC) until the starting acyl chloride is consumed.
- **Quenching:** Upon completion, carefully quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO_3) to neutralize any excess acid and the ammonium salt byproduct.
- **Extraction:** Transfer the mixture to a separatory funnel. Extract the aqueous layer with dichloromethane (3x).
- **Washing & Drying:** Combine the organic layers and wash sequentially with water and brine. Dry the organic phase over anhydrous sodium sulfate (Na_2SO_4), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
- **Purification:** The resulting crude solid can be purified by either recrystallization (e.g., from an ethyl acetate/hexanes mixture) or flash column chromatography on silica gel to yield pure **4-Chloro-N,N-dimethylbenzamide**.

Spectroscopic and Analytical Characterization

Confirming the identity and purity of the synthesized compound is a critical, self-validating step. Below are the expected spectroscopic data points.

Technique	Expected Data / Interpretation
^1H NMR	Signals corresponding to the aromatic protons (two doublets, AA'BB' system, ~ 7.4 ppm) and the two N-methyl groups (a singlet, ~ 3.0 ppm, may be broad due to restricted rotation around the C-N amide bond).
^{13}C NMR	Aromatic carbons (~ 128 - 140 ppm), the carbonyl carbon (~ 170 ppm), and the N-methyl carbons (~ 35 - 40 ppm). A reference spectrum is available. [1] [10]
IR Spectroscopy	A strong absorption band for the C=O (amide) stretch around 1630 - 1660 cm^{-1} . C-Cl stretch around 700 - 800 cm^{-1} . Aromatic C=C stretches around 1400 - 1600 cm^{-1} .
Mass Spectrometry (GC-MS/LC-MS)	The molecular ion peak $[\text{M}]^+$ should be observed, showing a characteristic 3:1 isotopic pattern for the presence of one chlorine atom (m/z at ~ 183 and ~ 185). A major fragment often corresponds to the 4-chlorobenzoyl cation (m/z at ~ 139 and ~ 141). [1]
HPLC	Purity analysis can be performed using a reverse-phase C18 column with a mobile phase of acetonitrile and water, often with a formic acid modifier for MS compatibility. [11]

Reactivity and Applications

Chemical Reactivity

- Amide Group: The amide functional group is relatively stable. It can be hydrolyzed to 4-chlorobenzoic acid and dimethylamine under strong acidic or basic conditions with heating.

- **Aromatic Ring:** The chlorine atom deactivates the aromatic ring towards electrophilic substitution but directs incoming electrophiles to the ortho and para positions (relative to the chlorine). The amide group is also a deactivating, meta-directing group.
- **Chlorine Atom:** The aryl chloride is generally unreactive towards nucleophilic aromatic substitution unless under harsh conditions or with specific metal catalysis.

Applications

4-Chloro-N,N-dimethylbenzamide is primarily used as a building block and intermediate in the synthesis of more complex molecules.

- **Pharmaceuticals:** It serves as a precursor in the synthesis of various active pharmaceutical ingredients (APIs). The specific structure can be a key component of molecules designed to interact with biological targets. For instance, related benzamide structures are found in compounds with antipsychotic, antiemetic, and gastroprokinetic activities.
- **Agrochemicals:** It is a valuable intermediate in the development of pesticides and herbicides. For example, the related compound 2-amino-5-chloro-N,3-dimethylbenzamide is a key component of the insecticide chlorantraniliprole (Rynaxypyr).[\[12\]](#)
- **Materials Science:** Substituted benzamides can be used in the synthesis of polymers and other advanced materials.

Safety and Handling

As a Senior Application Scientist, ensuring laboratory safety is paramount. All procedures must be conducted with appropriate personal protective equipment and engineering controls.

- **GHS Classification:** Causes serious eye irritation (H319).[\[1\]](#)
- **Precautionary Statements:**
 - P280: Wear protective gloves/protective clothing/eye protection/face protection.[\[1\]](#)
 - P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[\[1\]](#)

- Handling: Handle in a well-ventilated area or a chemical fume hood. Avoid generating dust. Avoid contact with skin, eyes, and clothing.
- Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place away from incompatible materials.

Conclusion

4-Chloro-N,N-dimethylbenzamide is a foundational chemical intermediate whose synthesis via the Schotten-Baumann reaction is robust and well-understood. Its utility in the pharmaceutical and agrochemical industries underscores the importance of mastering its synthesis and characterization. This guide has provided the essential technical details, mechanistic insights, and safety protocols necessary for its effective and safe application in a research and development setting.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 4-Chloro-N,N-dimethylbenzamide | C₉H₁₀ClNO | CID 84180 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. CAS Common Chemistry [commonchemistry.cas.org]
- 3. 4-chloro-N,N-dimethylbenzamide [webbook.nist.gov]
- 4. guidechem.com [guidechem.com]
- 5. Revision Notes - Production of Amides from Acyl Chlorides and Ammonia/Amines | Nitrogen Compounds | Chemistry - 9701 | AS & A Level | Sparkl [sparkl.me]
- 6. 4-chloro-N,N-dimethylbenzamide synthesis - chemicalbook [chemicalbook.com]
- 7. fishersci.co.uk [fishersci.co.uk]
- 8. chemguide.co.uk [chemguide.co.uk]
- 9. youtube.com [youtube.com]

- 10. spectrabase.com [spectrabase.com]
- 11. 4-Chloro-N,N-dimethylbenzamide | SIELC Technologies [sielc.com]
- 12. CN105859574A - Synthesis method of 2-amino-5-chloro-N,3-dimethylbenzamide - Google Patents [patents.google.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to 4-Chloro-N,N-dimethylbenzamide]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b085207#iupac-name-for-4-chloro-n-n-dimethylbenzamide>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com